

The Fungal Origin of Penicolinate A: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Penicolinate A**

Cat. No.: **B12411179**

[Get Quote](#)

Penicolinate A, a symmetrical bis-picolinic acid ester, is a fungal secondary metabolite originally isolated from the endophytic fungus *Penicillium* sp. BCC16054. First described in 2013 by researchers at BIOTEC in Thailand, this molecule has garnered interest due to its notable biological activities, including efficacy against malaria, mycobacteria, and various tumor cell lines^[1]. Structurally, **Penicolinate A** is characterized as a "dimeric" ester of fusaric acid, featuring two picolinic acid moieties linked by a ten-carbon aliphatic chain^[1]. This guide provides a comprehensive overview of the origin, isolation, and proposed biosynthesis of **Penicolinate A**, tailored for researchers and professionals in drug development.

Isolation and Characterization from *Penicillium* sp. BCC16054

Penicolinate A was discovered during a screening program for bioactive compounds from endophytic fungi. The producing organism, *Penicillium* sp. BCC16054, was isolated from a plant source, highlighting the rich chemical diversity of endophytic microorganisms^{[2][3][4][5]}. The isolation and structure elucidation of **Penicolinate A** involved a series of chromatographic and spectroscopic techniques.

Experimental Protocols

Fungal Cultivation and Extraction: The *Penicillium* sp. BCC16054 was cultured in a suitable fermentation medium to encourage the production of secondary metabolites. The general workflow for cultivation and extraction is as follows:

- Inoculation and Fermentation: A pure culture of *Penicillium* sp. BCC16054 is used to inoculate a liquid fermentation medium. The culture is incubated under controlled conditions of temperature and agitation for a specific period to allow for fungal growth and metabolite production.
- Extraction: Following fermentation, the fungal biomass is separated from the culture broth by filtration. The broth is then extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites. The fungal mycelium can also be extracted separately to ensure the recovery of any intracellular compounds.
- Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract containing a mixture of fungal metabolites.

Purification of Penicolinate A: The crude extract is subjected to a series of chromatographic steps to isolate **Penicolinate A**. A typical purification scheme would involve:

- Initial Fractionation: The crude extract is often first fractionated using vacuum liquid chromatography (VLC) or column chromatography over silica gel, eluting with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).
- Further Chromatographic Separation: Fractions containing **Penicolinate A**, as identified by thin-layer chromatography (TLC) and bioassays, are further purified using repeated column chromatography, often with different stationary phases (e.g., Sephadex LH-20) or by using high-performance liquid chromatography (HPLC).

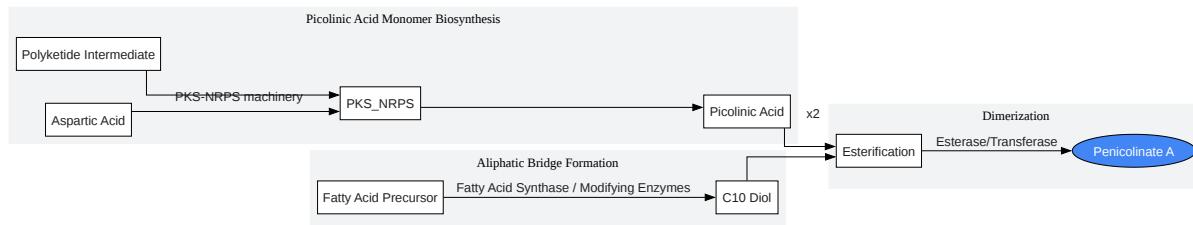
Structure Elucidation: The chemical structure of **Penicolinate A** was determined through a combination of spectroscopic methods^[2]:

- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular formula of the compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the overall structure of the molecule.

- Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule and its chromophores.

Quantitative Data

The following table summarizes the key spectroscopic data for **Penicolinate A** as reported in the literature[2].

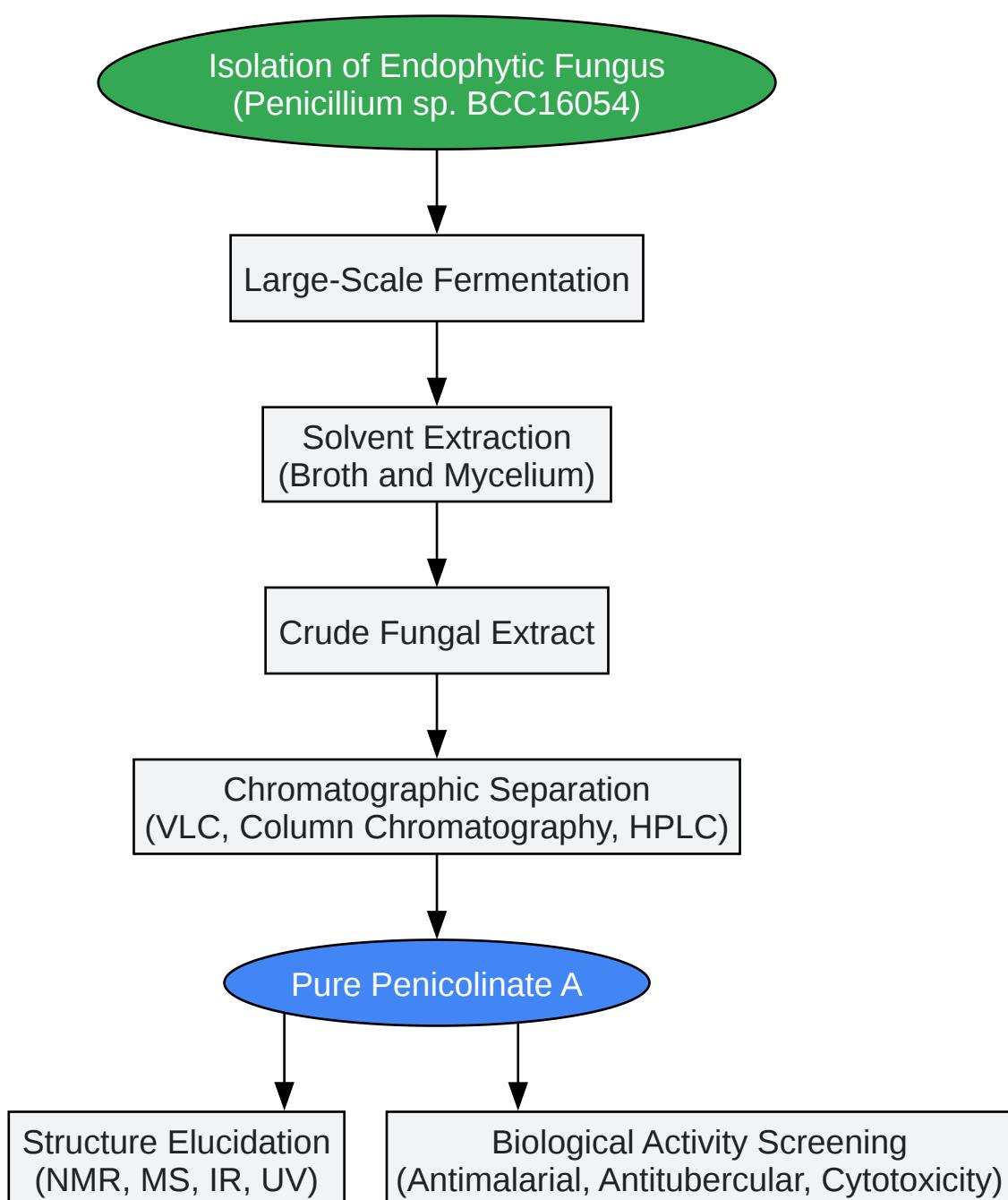

Spectroscopic Data	Values
Molecular Formula	$C_{24}H_{32}N_2O_4$
1H NMR ($CDCl_3$)	Data to be populated from the original publication
^{13}C NMR ($CDCl_3$)	Data to be populated from the original publication
HRESIMS $[M+H]^+$	m/z value to be populated from the original publication

Proposed Biosynthesis of Penicolinate A

While the specific biosynthetic pathway of **Penicolinate A** has not been experimentally elucidated, its structural similarity to fusaric acid, a well-studied mycotoxin, allows for the proposal of a putative biosynthetic route[1]. Fusaric acid biosynthesis in *Fusarium* species involves a polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS)-like enzyme[1][6][7][8][9].

The proposed biosynthesis of the picolinic acid monomer of **Penicolinate A** likely begins with the condensation of aspartic acid and a polyketide-derived intermediate. The decamethylene bridge that links the two picolinic acid units is likely derived from a fatty acid precursor. The final step would involve the esterification of two picolinic acid molecules with the C10 diol.

Below is a diagram illustrating the proposed logical flow of the biosynthesis.



[Click to download full resolution via product page](#)

Caption: Proposed biosynthetic pathway of **Penicolinate A**.

Experimental Workflow for Isolation and Characterization

The following diagram outlines the general workflow employed for the discovery and characterization of **Penicolinate A**.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for **Penicolinate A**.

In conclusion, **Penicolinate A** is a significant natural product originating from an endophytic Penicillium species. Its discovery underscores the importance of exploring microbial biodiversity for novel therapeutic leads. Further research into its biosynthesis could pave the

way for synthetic biology approaches to produce this and related compounds with enhanced biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biosynthesis of mycotoxin fusaric acid and application of a PLP-dependent enzyme for chemoenzymatic synthesis of substituted L-pipecolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Endophytic Penicillium species and their agricultural, biotechnological, and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. "Identification of gene clusters associated with fusaric acid, fusarin," by Daren W. Brown, Robert A. E. Butchko et al. [digitalcommons.unl.edu]
- 9. Identification of a 12-gene Fusaric Acid Biosynthetic Gene Cluster in Fusarium Species Through Comparative and Functional Genomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Fungal Origin of Penicolinate A: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12411179#what-is-the-origin-of-penicolinate-a>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com